molecular formula C20H20FN3O4S2 B2759345 2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide CAS No. 692273-66-8

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide

Cat. No.: B2759345
CAS No.: 692273-66-8
M. Wt: 449.52
InChI Key: NWYZPJMQVXAAQP-UHFFFAOYSA-N
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Description

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a fluorinated benzene ring, and a pyridine moiety, making it a versatile molecule for chemical synthesis and research.

Scientific Research Applications

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Modified sulfonyl compounds.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-14-4-9-19(29(25,26)23-17-10-12-22-13-11-17)15(2)20(14)24(3)30(27,28)18-7-5-16(21)6-8-18/h4-13H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZPJMQVXAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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